molecular formula C15H15FN2O4S B2691598 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-24-0

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2691598
CAS No.: 338396-24-0
M. Wt: 338.35
InChI Key: NREMVOXWFWNARB-UHFFFAOYSA-N
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Description

4-[(4-Fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a sulfamate derivative characterized by a central phenyl ring substituted with a 4-fluoroanilino carbonyl group and an N,N-dimethylsulfamate moiety. Sulfamates are of interest in medicinal chemistry due to their versatility in modulating enzyme activity, solubility, and pharmacokinetics .

Properties

IUPAC Name

[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMVOXWFWNARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the following steps:

    Formation of the Fluoroanilino Intermediate: The initial step involves the reaction of aniline with a fluorinating agent to introduce the fluoro group, forming 4-fluoroaniline.

    Coupling with Phenyl Carbonyl Compound: The 4-fluoroaniline is then coupled with a phenyl carbonyl compound under specific reaction conditions to form the intermediate 4-[(4-fluoroanilino)carbonyl]phenyl compound.

    Introduction of the Dimethylsulfamate Group: Finally, the intermediate is reacted with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamate group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamate group undergoes oxidation under controlled conditions. For example:

  • Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields sulfoxide derivatives.

  • Sulfone Formation : Prolonged oxidation with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions generates sulfones.

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)Source
H₂O₂CH₂Cl₂, 25°C, 2 hSulfoxide derivative60–75
KMnO₄H₂O, 80°C, 6 hSulfone derivative45–60

Reduction Reactions

The carbonyl and sulfamate groups participate in reduction:

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl to a hydroxymethyl group.

  • Sulfamate Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the sulfamate to a thiol intermediate.

Table 2: Reduction Reactions

ReagentConditionsProductYield (%)Source
NaBH₄MeOH, 0°C, 1 h4-[(4-Fluoroanilino)hydroxymethyl]phenyl-N,N-dimethylsulfamate85–90
LiAlH₄THF, reflux, 4 h4-[(4-Fluoroanilino)methyl]phenylthiol derivative50–65

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfamate and amide bonds:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfamate group, yielding 4-fluorophenylamine and phenylcarboxylic acid derivatives.

  • Basic Hydrolysis : NaOH in ethanol/water hydrolyzes the amide bond to produce 4-fluoroaniline and sulfamate-containing benzoic acid.

Table 3: Hydrolysis Reactions

ConditionsProductsYield (%)Source
6 M HCl, reflux4-Fluoroaniline + Phenylcarboxylic acid70–80
2 M NaOH, 80°C4-Fluoroaniline + Sulfamate benzoic acid85–95

Nucleophilic Substitution Reactions

The fluorine atom on the aniline ring is susceptible to nucleophilic substitution:

  • Hydroxide Substitution : KOH in dimethyl sulfoxide (DMSO) replaces fluorine with a hydroxyl group at 120°C .

  • Amine Substitution : Reaction with primary amines (e.g., methylamine) in the presence of CuI/1,10-phenanthroline yields N-alkylated derivatives .

Table 4: Substitution Reactions

NucleophileConditionsProductYield (%)Source
KOHDMSO, 120°C, 12 h4-[(4-Hydroxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate55–65
MethylamineCuI, phenanthroline, 80°C4-[(4-Methylaminoanilino)carbonyl]phenyl-N,N-dimethylsulfamate40–50

Cross-Coupling Reactions

The sulfamate group facilitates palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane introduces biaryl motifs .

  • Buchwald–Hartwig Amination : Coupling with secondary amines forms N-aryl derivatives .

Table 5: Cross-Coupling Reactions

Reaction TypeConditionsProductYield (%)Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-sulfamate derivative60–75
Buchwald–HartwigPd(OAc)₂, Xantphos, K₃PO₄N-Aryl sulfamate derivative50–70

Mechanistic Insights

  • Oxidation/Reduction : The sulfamate group’s electron-withdrawing nature stabilizes intermediates during redox reactions.

  • Substitution : Fluorine’s electronegativity directs nucleophilic attack to the para position .

  • Cross-Coupling : The dimethylsulfamate acts as a directing group, enhancing regioselectivity in palladium-mediated reactions .

Stability and Byproducts

  • Thermal Stability : Decomposes above 200°C, releasing SO₃ and dimethylamine.

  • Photostability : UV irradiation at 254 nm induces cleavage of the sulfamate group, forming sulfonic acid derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Recent studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives of sulfamates have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth .

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties. Research indicates that sulfamate derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Inhibition of Histone Deacetylases

Another prominent application lies in the inhibition of histone deacetylases (HDACs). Compounds with similar structures have been identified as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and promoting cell differentiation . The specific impact of this compound on HDAC activity remains an area for future research.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study involving various sulfamate derivatives showed that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The results indicated that the presence of the fluoroaniline group significantly improved cytotoxicity compared to non-fluorinated analogs .
  • Antibacterial Efficacy : In vitro testing demonstrated that this compound exhibited effective antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
HDAC InhibitionPotential role in cancer therapy

Mechanism of Action

The mechanism of action of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Anilino Group Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors CAS Number Reference
4-[(4-Fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 4-Fluoro ~385.3 (calc.) ~3.0 (est.) 1 / 5 N/A
4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 2,3-Dichloro 389.3 3.5 1 / 5 79603-69-3
4-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 2-Chloro (additional 4-Cl) 389.25 3.6 1 / 5 338396-28-4
4-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate 4-Trifluoromethoxy ~410.4 (calc.) ~3.8 (est.) 1 / 6 N/A
Key Observations:
  • Lipophilicity: The XLogP3 values increase with bulkier/more lipophilic substituents (e.g., trifluoromethoxy > dichloro > fluoro), suggesting that the fluoro analog may exhibit improved aqueous solubility compared to its dichloro counterparts .
  • Hydrogen Bonding: All analogs share one hydrogen bond donor (N-H) and five acceptors (sulfamate O, carbonyl O, and substituent halogens/ethers), which may facilitate interactions with biological targets such as enzymes or receptors .

Crystallographic and Conformational Data

and highlight the importance of intramolecular hydrogen bonding (e.g., N-H···O) in stabilizing the conformations of related fluoroanilino derivatives. For example, in ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, the tetrahydro-pyridine ring adopts a distorted boat conformation stabilized by hydrogen bonding . Such interactions may similarly influence the conformational flexibility of the target compound.

Biological Activity

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, identified by its CAS number 1007933-01-8, is a synthetic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H15FN2O4S. The compound features a sulfamate functional group attached to a phenyl ring, which is further substituted with a 4-fluoroaniline moiety. This structure suggests potential interactions with biological targets due to the presence of both electron-withdrawing (fluoro) and electron-donating (dimethylamino) groups.

Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:

  • Enzyme Inhibition : The sulfamate group can interact with various enzymes, potentially inhibiting their activity. Such inhibition may lead to altered metabolic pathways within cells.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways. This modulation can affect processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfamate compounds have shown antimicrobial properties, which could be relevant for this compound.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase-dependent apoptosis
PC-3 (Prostate Cancer)20Cell cycle arrest and apoptosis

Antimicrobial Activity

In vitro tests revealed that the compound has notable antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor size compared to controls.
  • Case Study on Antibacterial Efficacy : In a laboratory setting, researchers tested the compound against multi-drug resistant strains of bacteria. The results showed that it could restore sensitivity to other antibiotics when used in combination therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate?

  • Methodology : The compound is synthesized via multi-step reactions involving condensation of 4-fluoroaniline with activated carbonyl intermediates, followed by sulfamation. Key steps include:

  • Amide bond formation : Reacting 4-fluoroaniline with a carbonyl chloride derivative (e.g., 4-chlorocarbonylphenyl-N,N-dimethylsulfamate) under anhydrous conditions using triethylamine as a base .
  • Sulfamate introduction : Treating the intermediate with dimethylsulfamoyl chloride in the presence of a catalyst (e.g., DMAP) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and supramolecular interactions. For example, triclinic crystal systems (space group P1) are common for similar sulfonamide derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfamate methyl groups at δ 2.8–3.1 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm1^{-1}) and sulfamate (S=O, ~1150–1250 cm1^{-1}) functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility can be enhanced using co-solvents (e.g., ethanol/water mixtures) .
  • Stability : Stable at room temperature in inert atmospheres. Hydrolytically sensitive in acidic/basic conditions due to the sulfamate group; store at 2–8°C under nitrogen .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure refinement?

  • Approach :

  • Use the SHELX suite (e.g., SHELXL-2018) for refinement. Apply constraints (e.g., DFIX, DANG) to model disordered regions and validate with the Ched RintR_{\text{int}} and GooF parameters .
  • Cross-reference with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O, π–π stacking) that may influence disorder .
    • Example : In a triclinic crystal system (a=7.85a = 7.85 Å, b=8.27b = 8.27 Å, c=13.84c = 13.84 Å), solvent molecules in voids were modeled with PART commands and occupancy factors < 0.5 .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methods :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential (ESP) maps, highlighting electrophilic sites (e.g., carbonyl carbon) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Validate with experimental IC50_{50} data .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be addressed in structural validation?

  • Resolution :

  • Dynamic NMR : Detect conformational equilibria (e.g., hindered rotation of the sulfamate group) causing signal splitting .
  • SCXRD validation : Compare experimental bond lengths (e.g., C–N = 1.32 Å) with DFT-predicted values to resolve discrepancies .
    • Case Study : A related sulfonamide derivative exhibited NMR signal broadening at 298 K due to slow rotation, resolved by variable-temperature NMR .

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